3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid
Overview
Description
3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a phenylsulfanyl group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative, followed by nucleophilic substitution to introduce the phenylsulfanyl group. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions such as the presence of a base and a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are often used to facilitate the reactions, and the process conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 3-phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its stability and reactivity make it suitable for incorporation into high-performance materials.
Mechanism of Action
The mechanism by which 3-phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The phenylsulfanyl group can engage in π-π interactions or hydrogen bonding, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Molecular Targets and Pathways: Potential molecular targets include enzymes involved in metabolic pathways or receptors in signaling pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Phenylsulfanyl-pyridine-2-carboxylic acid: Lacks the trifluoromethyl group, which may reduce its hydrophobicity and binding affinity in certain applications.
5-Trifluoromethyl-pyridine-2-carboxylic acid: Lacks the phenylsulfanyl group, which may affect its reactivity and interaction with biological targets.
Uniqueness: The combination of the phenylsulfanyl and trifluoromethyl groups in 3-phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid provides a unique set of chemical properties, such as enhanced stability, reactivity, and binding affinity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXTUYZHPNCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.